molecular formula C12H13F2NO2 B12077605 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid

Cat. No.: B12077605
M. Wt: 241.23 g/mol
InChI Key: CADKFEAYRFJLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with 3,3-difluoropyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropyrrolidine: A related compound with similar structural features but lacking the benzoic acid moiety.

    3-Methylbenzoic acid: Shares the benzoic acid component but lacks the pyrrolidine ring.

    4-(3,3-Difluoropyrrolidin-1-yl)-benzoic acid: Similar structure but without the methyl group on the benzoic acid ring.

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzoic acid is unique due to the combination of the difluoropyrrolidine ring and the methylbenzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-methylbenzoic acid

InChI

InChI=1S/C12H13F2NO2/c1-8-6-9(11(16)17)2-3-10(8)15-5-4-12(13,14)7-15/h2-3,6H,4-5,7H2,1H3,(H,16,17)

InChI Key

CADKFEAYRFJLCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCC(C2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.